molecular formula C8H9FO3 B3362458 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol CAS No. 99387-76-5

2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol

Cat. No.: B3362458
CAS No.: 99387-76-5
M. Wt: 172.15 g/mol
InChI Key: LJIUXGDQVQBQOW-UHFFFAOYSA-N
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Description

2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol ( 99387-76-5) is a phenolic compound of interest in organic chemistry and pharmaceutical research. It has a molecular formula of C 8 H 9 FO 3 and a molecular weight of 172.15 g/mol . This compound serves as a versatile building block, particularly in synthetic chemistry, where its hydroxymethyl and phenol functional groups allow for further derivatization and structure-activity relationship (SAR) studies . Researchers value this compound for the development of novel molecular entities, where the fluorine atom can be used to modulate electronic properties, lipophilicity, and metabolic stability. Physical and chemical properties include a predicted boiling point of 274.1±35.0 °C at 760 mmHg and a flash point of 132.2±22.5 °C . The calculated density is 1.3±0.1 g/cm³ . This product is supplied with a purity of ≥95% . For safe handling, please note the hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended precautionary measures include wearing protective gloves and eye protection and washing skin thoroughly after handling . Safety Notice: This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-(hydroxymethyl)-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,10-11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIUXGDQVQBQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Advancements for 2 Fluoro 4 Hydroxymethyl 6 Methoxyphenol and Analogues

Retrosynthetic Analysis and Key Precursors for 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol

A retrosynthetic analysis of this compound reveals several potential synthetic routes. The primary disconnections involve the carbon-carbon bond of the hydroxymethyl group and the carbon-fluorine bond.

One common strategy begins with a suitably substituted phenol (B47542) or anisole (B1667542) derivative. For instance, a plausible precursor is 3-fluoro-5-methoxyphenol. The hydroxymethyl group can be introduced via formylation followed by reduction, or through direct hydroxymethylation. Another key precursor could be an appropriately substituted benzaldehyde (B42025), such as 2-fluoro-4-hydroxy-6-methoxybenzaldehyde, which can then be reduced to the target alcohol. The synthesis of such an aldehyde might start from 3-fluorophenol, which undergoes protection of the hydroxyl group, followed by bromination, Grignard reagent formation, and subsequent reaction with a formylating agent like dimethylformamide (DMF) google.com. Deprotection would then yield the desired hydroxybenzaldehyde.

Aryl fluorides themselves can be synthesized from phenols through methods like the Balz-Schiemann reaction or, more recently, through deoxyfluorination protocols using reagents like sulfuryl fluoride (B91410) (SO₂F₂) and a fluoride source. acs.orgdovepress.com Phenols are attractive starting materials due to their wide availability, including from biomass. acs.org

Development of Novel Synthetic Pathways for Fluorinated Hydroxymethyl Methoxyphenols

Mannich Reactions and Aminomethylation Approaches

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. scitepress.org This reaction can be adapted to introduce an aminomethyl group onto the phenolic ring, which can then be converted to a hydroxymethyl group. The ortho-selective aminomethylation of phenols is a well-established method. researchgate.netrsc.org For instance, eugenol (B1671780) can be reacted with formaldehyde and dimethylamine (B145610) to produce 4-allyl-6-(dimethylamino)methyl-2-methoxyphenol. scitepress.org This aminomethyl derivative can serve as a precursor to the corresponding hydroxymethyl compound. The reaction is typically carried out in a suitable solvent like ethanol. scitepress.org High-boiling point alcohols can also be employed as solvents in Mannich reactions to directly obtain the desired products. rsc.org

Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for the synthesis of fluorinated and methoxy-substituted aromatic compounds. acgpubs.org In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.com Fluorine itself can act as a leaving group, and its high electronegativity activates the ring toward nucleophilic attack. acgpubs.orgmasterorganicchemistry.com

In the context of synthesizing fluorinated methoxyphenols, SNAr can be utilized in several ways. For example, a di- or tri-fluorinated phenol could undergo selective substitution of one fluorine atom by a methoxide (B1231860) group. The position of substitution (ortho, meta, para) is influenced by the electronic effects of the substituents already present. nih.gov Studies on the reaction of fluorine-substituted benzaldehydes with methoxide have shown that substitution of fluorine with a methoxy (B1213986) group can occur, particularly at the para position, when the aromatic ring is sufficiently electron-deficient. acgpubs.org The choice of solvent is also critical; protic solvents like methanol (B129727) can promote SNAr, while in solvents like tetrahydrofuran (B95107) (THF), the substitution may be suppressed. acgpubs.org

Functional Group Interconversions and Selective Reductions

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.uk A common strategy for synthesizing this compound involves the reduction of a corresponding aldehyde or carboxylic acid derivative.

The selective reduction of an aldehyde in the presence of other functional groups is a crucial step. mdpi.com Various reducing agents can be employed for this purpose. For example, ammonia (B1221849) borane (B79455) in water has been shown to chemoselectively reduce aldehydes and ketones to their corresponding alcohols. rsc.org This method is compatible with a range of other functional groups. rsc.org Enzymatic reductions also offer a highly selective and environmentally friendly alternative for converting aldehydes to alcohols. mdpi.com

The table below summarizes a potential functional group interconversion pathway starting from a benzaldehyde precursor.

Starting MaterialReagent/ConditionProduct
2-Fluoro-4-isopropoxy-6-methoxybenzaldehydeBoron trichloride2-Fluoro-4-hydroxy-6-methoxybenzaldehyde
2-Fluoro-4-hydroxy-6-methoxybenzaldehydeAmmonia Borane / H₂OThis compound

Chemoselective Functionalization of the Phenolic Scaffold

The selective functionalization of the phenolic scaffold is essential to avoid unwanted side reactions. Protecting groups are often employed to temporarily block reactive sites. For instance, the phenolic hydroxyl group can be protected as an ether (e.g., methoxymethyl or isopropyl ether) before carrying out reactions on other parts of the molecule. google.com

Iodine-catalyzed reactions have been developed for the ortho-aminomethylation of phenols, demonstrating good functional group tolerance. rsc.org Furthermore, dearomatization of phenols through I(I)/I(III) catalysis-based fluorination has been shown to be highly para-selective, generating fluorinated cyclohexadienones. nih.govrsc.org This highlights the possibility of selectively functionalizing the C4 position of a phenolic ring.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that are environmentally benign. psu.edu In the synthesis of fluorinated compounds, this includes the use of less hazardous reagents and solvents, and improving atom economy. dovepress.com

The use of phenols derived from biomass as starting materials aligns with green chemistry principles. acs.org Deoxyfluorination of phenols using reagents like sulfuryl fluoride is an alternative to traditional methods that may use more hazardous substances. acs.org Furthermore, performing reactions in water, such as the chemoselective reduction of aldehydes with ammonia borane, reduces the reliance on organic solvents. rsc.org The development of one-pot reactions, where multiple synthetic steps are carried out in the same flask without isolating intermediates, also contributes to a greener process by saving time, energy, and reducing waste. umb.edu

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 4 Hydroxymethyl 6 Methoxyphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and local electronic environment of a molecule. For 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular architecture.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The two aromatic protons would appear as doublets, with their coupling influenced by both the adjacent proton and the fluorine atom. The proton at the C5 position would likely resonate further downfield than the proton at the C3 position due to the deshielding effect of the para-hydroxymethyl group. The benzylic protons of the hydroxymethyl group (-CH₂OH) would typically appear as a singlet around 4.4-4.7 ppm, while the methoxy (B1213986) group (-OCH₃) protons would yield a sharp singlet further upfield, around 3.8 ppm. The protons of the two hydroxyl groups (phenolic and alcoholic) are expected to produce broad singlet signals whose chemical shifts are highly dependent on solvent and concentration, though the phenolic proton generally appears further downfield (4-7 ppm) than the alcoholic proton. libretexts.org

The ¹³C NMR spectrum provides insight into the carbon framework. The carbon atom directly bonded to the fluorine (C2) would exhibit a large one-bond coupling constant (¹J_CF), a characteristic feature in fluorine-substituted aromatics. The adjacent carbons (C1 and C3) would show smaller two-bond couplings (²J_CF). The carbon bearing the phenolic hydroxyl group (C1) is anticipated to be shifted significantly downfield to around 155 ppm. libretexts.org The remaining aromatic, methoxy, and hydroxymethyl carbons would appear in their expected regions.

Furthermore, ¹⁹F NMR spectroscopy serves as a powerful technique for studying fluorinated compounds. nih.gov It would confirm the presence of the fluorine atom and provide information about its electronic environment. For this molecule, a single resonance would be expected, with its chemical shift providing corroborative structural evidence. nih.govresearchgate.net Two-dimensional NMR techniques like COSY, HMQC, and HMBC would be instrumental in definitively assigning all proton and carbon signals by revealing their correlations. bas.bg

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings Predicted data based on analysis of structurally related compounds.

NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity / Coupling
¹H H3~6.6 - 6.8Doublet of doublets (dd)
H5~6.8 - 7.0Doublet (d)
-CH₂OH~4.5 - 4.7Singlet (s)
-OCH₃~3.8 - 3.9Singlet (s)
Ar-OH~4.0 - 7.0Broad singlet (br s)
CH₂-OH~2.0 - 4.0Broad singlet (br s)
¹³C C1 (-OH)~155Singlet (s) or Doublet (d)
C2 (-F)~150 - 153Doublet (d), Large ¹J_CF
C3~102 - 105Doublet (d), ²J_CF
C4 (-CH₂OH)~135 - 138Singlet (s) or Doublet (d)
C5~115 - 118Doublet (d), ³J_CF
C6 (-OCH₃)~145 - 148Singlet (s) or Doublet (d)
-CH₂OH~60 - 65Singlet (s)
-OCH₃~55 - 56Singlet (s)

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify functional groups and study intermolecular interactions like hydrogen bonding.

The FTIR spectrum of this compound is expected to be dominated by a very broad and strong absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups involved in hydrogen bonding. libretexts.orgupi.edu The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy and hydroxymethyl groups would be found just below 3000 cm⁻¹. The aromatic C=C stretching vibrations typically produce a series of sharp bands in the 1600-1450 cm⁻¹ region. okstate.edu Strong bands corresponding to C-O stretching of the phenol (B47542), alcohol, and ether functionalities are expected in the 1300-1000 cm⁻¹ range. uninsubria.it A strong absorption band attributable to the C-F stretch is anticipated in the 1250-1100 cm⁻¹ region.

Raman spectroscopy , which is particularly sensitive to non-polar bonds, would complement the FTIR data. Aromatic ring vibrations, especially the ring breathing mode around 1000 cm⁻¹ and C=C stretching modes around 1600 cm⁻¹, are typically strong in Raman spectra. uliege.beresearchgate.net The symmetric stretching of non-polar moieties would also be more prominent. The combination of FTIR and Raman provides a comprehensive vibrational profile of the molecule. uliege.be

Table 2: Predicted Vibrational Frequencies and Assignments Predicted data based on analysis of structurally related compounds.

Wavenumber (cm⁻¹)IntensityAssignmentTechnique
3600 - 3200Strong, BroadO-H stretch (phenolic & alcoholic, H-bonded)FTIR
3100 - 3000MediumAromatic C-H stretchFTIR/Raman
2980 - 2850MediumAliphatic C-H stretch (-CH₂, -OCH₃)FTIR/Raman
1620 - 1580Strong-MediumAromatic C=C stretchFTIR/Raman
1500 - 1450Strong-MediumAromatic C=C stretchFTIR/Raman
1260 - 1200StrongAsymmetric C-O-C stretch (aryl ether)FTIR
1250 - 1100StrongC-F stretchFTIR
~1250StrongPhenolic C-O stretchFTIR
~1050StrongAlcoholic C-O stretchFTIR
~1030MediumSymmetric C-O-C stretch (aryl ether)Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Equilibria Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of conjugated systems and heteroatoms. The aromatic ring in this compound constitutes the principal chromophore.

Based on data from analogous compounds like 4-methoxyphenol, which exhibits absorption maxima around 222 nm and 282 nm, similar transitions are expected for the target molecule. sielc.com The presence of multiple auxochromic groups (–OH, –OCH₃, –CH₂OH, –F) on the benzene (B151609) ring will influence the position and intensity of these absorption bands. researchgate.net The hydroxyl and methoxy groups, being strong electron-donating groups, are expected to cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring. The electronic effects of the fluorine and hydroxymethyl substituents would further modulate these transitions. nih.gov

The pH of the medium is expected to have a significant impact on the UV-Vis spectrum. In basic solutions, the deprotonation of the acidic phenolic hydroxyl group to form a phenoxide ion would introduce a powerful auxochrome, leading to a pronounced bathochromic shift and an increase in absorption intensity. sielc.com Studies on tautomeric equilibria for simple phenols indicate that the phenolic form is overwhelmingly stable, and significant contributions from keto-enol tautomers are not expected under typical conditions.

Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For C₈H₉FO₃, the calculated exact mass is 172.053573 Da.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, several characteristic fragmentation pathways can be predicted based on the functional groups present. Under techniques like electrospray ionization (ESI) or electron ionization (EI), common fragmentation patterns for related structures include:

Loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion at [M-15]⁺. This is a very common pathway for anisole (B1667542) derivatives. nist.gov

Loss of water (H₂O) from the molecular ion, particularly involving the benzylic alcohol, to give an [M-18]⁺˙ ion.

Loss of formaldehyde (B43269) (CH₂O) from the cleavage of the hydroxymethyl group, resulting in an [M-30]⁺˙ fragment.

Cleavage of the C-C bond adjacent to the ring to lose the •CH₂OH radical, yielding an [M-31]⁺ ion.

Loss of carbon monoxide (CO) , a typical fragmentation for phenols, would lead to an [M-28]⁺˙ ion.

The analysis of these fragmentation pathways allows for the step-by-step deconstruction of the molecule, confirming the identity and connectivity of its substituents. nih.govresearchgate.net

Table 3: Predicted HRMS Fragments and Their Origin Predicted data based on analysis of structurally related compounds.

m/z (Nominal)Proposed Formula of FragmentLikely Origin of Loss
172C₈H₉FO₃Molecular Ion [M]⁺˙
157C₇H₆FO₃Loss of •CH₃
154C₈H₇FO₂Loss of H₂O
141C₇H₆FO₂Loss of •CH₂OH
142C₇H₆FO₂Loss of CH₂O
144C₇H₉FO₂Loss of CO

X-ray Diffraction (XRD) for Solid-State Structural Elucidation and Crystal Packing

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate crystal packing.

While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on its functional groups and data from analogous structures. The molecule possesses two hydrogen bond donors (the phenolic and alcoholic –OH groups) and multiple hydrogen bond acceptors (the oxygen atoms of the hydroxyls and the methoxy group). This functionality strongly suggests that the crystal packing will be dominated by an extensive network of intermolecular hydrogen bonds. researchgate.net These interactions are directional and strong, and will likely lead to the formation of chains, sheets, or more complex three-dimensional arrays. scirp.org

For instance, crystal structures of similar hydroxymethyl phenols show O–H···O hydrogen bonds linking molecules into infinite chains. It is highly probable that both the phenolic and alcoholic hydroxyl groups of the title compound would participate in such bonding, creating a stable, ordered crystalline lattice. Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules may further stabilize the crystal structure. acs.orgtandfonline.com The presence of the fluorine atom could also introduce weaker C–H···F interactions. These combined forces would result in the compound being a crystalline solid at ambient temperature.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 4 Hydroxymethyl 6 Methoxyphenol

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) stands as a cornerstone in the computational analysis of molecular systems, offering a balance between accuracy and computational cost. For 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry and electronic characteristics. researchgate.netsemanticscholar.org The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, which is crucial for subsequent calculations of other molecular properties. google.comfaccts.de

Table 1: Representative Optimized Geometrical Parameters of a Substituted Phenol (B47542) (Analogous to this compound) Calculated by DFT/B3LYP Method.

ParameterBond Length (Å)Bond Angle (°)
C-O (phenolic)1.36-
O-H (phenolic)0.96-
C-F1.35-
C-C (aromatic)1.39 - 1.40-
C-O-H-109.5
C-C-O-119.8 - 120.5
C-C-F-118.5
Data is illustrative and based on typical values for substituted phenols from computational studies. researchgate.netsemanticscholar.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity of molecules. wikipedia.orgyoutube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, and its energy level is related to the ionization potential, indicating the molecule's susceptibility to electrophilic attack. Conversely, the LUMO acts as an electron acceptor, and its energy is related to the electron affinity, signifying its reactivity towards nucleophiles. youtube.comyoutube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability, chemical hardness, and softness. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the electron-donating methoxy (B1213986) and hydroxymethyl groups and the electron-withdrawing fluorine atom will influence the energies of the frontier orbitals. The distribution of HOMO and LUMO across the molecule highlights the most probable sites for electrophilic and nucleophilic attack, respectively.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Substituted Phenol (Analogous to this compound).

ParameterValue (eV)
EHOMO-6.50
ELUMO-1.20
HOMO-LUMO Gap (ΔE)5.30
Ionization Potential (I)6.50
Electron Affinity (A)1.20
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Electrophilicity Index (ω)2.80
These values are illustrative and based on typical DFT calculations for substituted phenols. imist.ma

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. imist.mauni-muenchen.deyoutube.com The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green represents regions of neutral potential. researchgate.net

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy groups, as well as the fluorine atom, making these sites potential centers for electrophilic interaction. The hydrogen atom of the phenolic hydroxyl group would exhibit a positive potential, indicating its susceptibility to deprotonation. The aromatic ring itself will display a complex potential landscape influenced by the interplay of the electron-donating and withdrawing substituents. rsc.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the wavefunction into Lewis-like structures (bonds and lone pairs). This method is particularly useful for quantifying intramolecular interactions, such as hydrogen bonding and hyperconjugation. nih.govnih.gov

In this compound, a key intramolecular interaction is the potential hydrogen bond between the phenolic hydroxyl group (donor) and the oxygen of the adjacent methoxy group (acceptor). NBO analysis can quantify the strength of this interaction through the second-order perturbation energy (E(2)), which represents the stabilization energy due to the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. A significant E(2) value for the interaction between the lone pair of the methoxy oxygen and the antibonding orbital of the O-H bond would confirm the presence and strength of the intramolecular hydrogen bond. researchgate.netacs.org This interaction plays a crucial role in determining the molecule's preferred conformation and can influence its acidity and reactivity. nih.govswinburne.edu.au

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the potential energy surface and identify stable conformations and their relative populations.

For this compound, MD simulations can be employed to investigate the flexibility of the hydroxymethyl and methoxy groups and the dynamics of the intramolecular hydrogen bond. Simulations in different solvent environments can also reveal how intermolecular interactions with solvent molecules affect the conformational preferences of the compound. researchgate.netnih.gov The parameters for the simulation, such as the force field, temperature, and pressure, are crucial for obtaining meaningful results. youtube.com Analysis of the simulation trajectory can provide information on radial distribution functions, hydrogen bond lifetimes, and other dynamic properties.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Predicting Biological/Chemical Activities and Properties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. mdpi.comnih.gov These models establish a mathematical relationship between a set of molecular descriptors and the observed activity or property.

For this compound, QSAR models could be developed to predict its potential antioxidant, antimicrobial, or other biological activities. nih.govfrontiersin.org QSPR models, on the other hand, could predict properties such as solubility, boiling point, or chromatographic retention times. mdpi.comnih.gov The first step in building a QSAR/QSPR model is to calculate a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometrical, and electronic. These descriptors are then correlated with the experimental data using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. nih.govimist.ma

Table 3: Representative Molecular Descriptors Used in QSAR/QSPR Models for Phenolic Compounds.

Descriptor ClassExample Descriptors
ConstitutionalMolecular Weight, Number of H-bond donors/acceptors
TopologicalWiener Index, Kier & Hall Shape Indices
GeometricalMolecular Surface Area, Molecular Volume
ElectronicDipole Moment, HOMO/LUMO energies, Mulliken Charges
This table provides examples of descriptor classes and specific descriptors commonly used in QSAR/QSPR studies of phenolic compounds. imist.manih.gov

Thermochemical Properties and Energetic Studies of Substituted Phenolic Compounds

The study of thermochemical properties, such as enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp°), is essential for understanding the stability and energy content of a molecule. nist.gov For this compound, these properties can be estimated using computational methods, often in conjunction with experimental data for related compounds. researchgate.netacs.org

A key thermochemical parameter for phenolic compounds is the O-H Bond Dissociation Enthalpy (BDE), which quantifies the energy required to break the O-H bond homolytically. The BDE is a critical indicator of the antioxidant potential of a phenol, as the primary mechanism of antioxidant action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. A lower BDE indicates a weaker O-H bond and thus a greater antioxidant capacity. The substituents on the phenolic ring significantly influence the O-H BDE. Electron-donating groups generally decrease the BDE, while electron-withdrawing groups tend to increase it. nist.govnih.gov

Table 4: Representative Thermochemical Data for Substituted Phenols.

CompoundEnthalpy of Formation (gas, 298.15 K) (kJ/mol)O-H Bond Dissociation Enthalpy (kJ/mol)
Phenol-96.4369
2-Methoxyphenol-230.5358
4-Fluorophenol-142.5367
4-Methylphenol-129.7361
Data is sourced from literature and serves as a reference for understanding the effects of substituents on thermochemical properties. nist.govresearchgate.net

Chemical Reactivity and Derivatization of 2 Fluoro 4 Hydroxymethyl 6 Methoxyphenol

Reaction Pathways Involving the Hydroxyl and Methoxyl Functional Groups

The phenolic hydroxyl group is the most reactive site for many chemical transformations. It is acidic and can be readily deprotonated to form a phenoxide ion, which is a potent nucleophile. The methoxyl group is generally less reactive but can participate in specific reactions, such as ether cleavage.

Key reactions involving these groups include:

Etherification: The phenolic hydroxyl can react with alkyl halides or other electrophiles in the presence of a base to form ethers. This reaction is a common strategy for protecting the hydroxyl group or for modifying the compound's lipophilicity.

Esterification: Reaction with acyl chlorides or anhydrides converts the hydroxyl group into an ester. This can also serve as a protective strategy or be used to introduce new functional moieties. researchgate.net

Oxidation: Phenolic compounds can undergo oxidation reactions. researchgate.net Strong oxidizing agents can lead to ring-opening or the formation of quinone-like structures.

Demethylation: The methoxyl group can be cleaved to yield a dihydroxyl-substituted phenol (B47542), typically by using strong acids like hydrobromic acid or Lewis acids like boron tribromide. Oxidative demethylation can also be induced by certain reagents. nih.gov

Table 1: Potential Reactions of Hydroxyl and Methoxyl Groups

Functional Group Reaction Type Reagents Product Type
Phenolic Hydroxyl Etherification Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) Aryl Ether
Phenolic Hydroxyl Esterification Acyl Chloride (e.g., Acetyl Chloride), Base Aryl Ester
Phenolic Hydroxyl Oxidation Oxidizing Agent (e.g., Fremy's salt) Quinone Derivative

Synthetic Transformations of the Hydroxymethyl Substituent

The primary alcohol of the hydroxymethyl group offers another site for synthetic modification. These transformations are crucial for introducing different functional groups or for extending the carbon chain.

Common transformations include:

Oxidation: The hydroxymethyl group can be selectively oxidized. Mild oxidizing agents like manganese dioxide (MnO₂) or PCC can convert it to the corresponding aldehyde (2-fluoro-4-formyl-6-methoxyphenol). Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent, can oxidize it further to a carboxylic acid (2-fluoro-4-carboxy-6-methoxyphenol).

Conversion to Halide: The alcohol can be converted into a more reactive leaving group, such as a benzyl (B1604629) halide (e.g., 4-(chloromethyl)-2-fluoro-6-methoxyphenol), using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This halide derivative is a valuable intermediate for nucleophilic substitution reactions.

Esterification and Etherification: Similar to the phenolic hydroxyl, the primary alcohol can be esterified or etherified, although typically under different reaction conditions.

Table 2: Synthetic Transformations of the Hydroxymethyl Group

Reaction Type Reagents Intermediate/Product Functional Group
Mild Oxidation MnO₂, PCC Aldehyde (-CHO)
Strong Oxidation KMnO₄, Jones Reagent Carboxylic Acid (-COOH)
Halogenation SOCl₂, PBr₃ Benzyl Halide (-CH₂Cl, -CH₂Br)

Aromatic Substitution Reactions on the Phenolic Ring

The benzene (B151609) ring of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol has one available hydrogen atom for electrophilic aromatic substitution (SEAr). The regioselectivity of this substitution is determined by the combined electronic effects of the existing substituents. wikipedia.org

Directing Effects:

-OH (Hydroxyl): Strongly activating, ortho-, para-director.

-OCH₃ (Methoxyl): Strongly activating, ortho-, para-director.

-CH₂OH (Hydroxymethyl): Weakly activating, ortho-, para-director.

-F (Fluoro): Deactivating (due to induction) but ortho-, para-directing (due to resonance). libretexts.org

The single available position (C5) is ortho to the methoxyl group and meta to the hydroxyl and hydroxymethyl groups. The powerful activating and directing effects of the -OH and -OCH₃ groups strongly favor substitution at the positions ortho and para to them. Since all ortho/para positions are already substituted except for C5 (which is ortho to the methoxyl group), electrophilic attack is directed to this site. Reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur at the C5 position. youtube.com

Furthermore, the presence of a fluorine atom allows for the possibility of nucleophilic aromatic substitution (SNAr), where a strong nucleophile displaces the fluoride (B91410) ion. researchgate.net This type of reaction is facilitated by the presence of electron-withdrawing groups on the ring, though the activating groups on this specific molecule might make SNAr less favorable compared to rings with stronger deactivating groups. acgpubs.org

Formation of Coordinated Complexes and Supramolecular Assemblies

Phenolic compounds, especially those with adjacent hydroxyl and other oxygen-containing groups, are excellent ligands for forming coordination complexes with a wide variety of metal ions. researchgate.netnih.gov

Coordination Sites: The primary binding site on this compound is the phenolic hydroxyl group, which can deprotonate to form a phenolate (B1203915) that coordinates strongly with a metal center. The adjacent methoxyl group and the hydroxymethyl group can also participate in chelation, potentially forming stable five- or six-membered rings with the metal ion.

Metal-Phenolic Networks (MPNs): The ability to bind metal ions can be exploited to create larger supramolecular structures, such as metal-phenolic networks. nih.gov The specific coordination mode can often be controlled by adjusting the pH, which affects the protonation state of the phenolic hydroxyl group. nih.gov

Complex Characteristics: The resulting complexes can exhibit unique properties, such as enhanced catalytic activity, specific magnetic behavior, or luminescence, depending on the metal ion used. researchgate.netrsc.org The formation of these complexes is often indicated by a color change or shifts in spectroscopic signatures (UV-Vis, NMR). nih.gov

Synthesis of Structurally Diverse Derivatives for Structure-Activity Relationship Studies

The synthesis of a library of derivatives from a lead compound is a cornerstone of medicinal chemistry, used to establish structure-activity relationships (SAR). By systematically modifying each functional group on this compound, researchers can probe how changes in steric bulk, electronics, and hydrogen-bonding capacity affect biological activity. nih.gov

Derivatization strategies would focus on the three main functional groups:

Phenolic -OH: Conversion to ethers or esters with varying alkyl or aryl groups.

Hydroxymethyl -CH₂OH: Oxidation to an aldehyde or acid, or conversion to ethers and esters.

Aromatic Ring: Introduction of new substituents at the C5 position via electrophilic substitution.

Table 3: Exemplary Derivatives for SAR Studies

Modification Site Derivative Structure (R-group) Potential Impact on Properties
Phenolic -OH -OCH₃, -OCH₂Ph Increased lipophilicity, loss of H-bond donor
Phenolic -OH -OC(O)CH₃ Masked phenol, potential prodrug
Hydroxymethyl -CH₂OH -CHO Introduction of a reactive carbonyl, H-bond acceptor
Hydroxymethyl -CH₂OH -COOH Introduction of acidic group, H-bond donor/acceptor
Aromatic Ring (C5) -NO₂ Addition of strong electron-withdrawing group

By synthesizing and testing such derivatives, a comprehensive SAR profile can be developed, guiding the design of analogues with improved potency, selectivity, or pharmacokinetic properties. nih.gov

Exploration of Biological Activities and Biochemical Interactions of 2 Fluoro 4 Hydroxymethyl 6 Methoxyphenol Non Clinical Focus

In Vitro Studies on Enzyme Modulation and Receptor Binding (Mechanistic Focus)

Investigation of Antimicrobial Properties (e.g., Antibacterial, Antifungal) at a Mechanistic Level

Phenolic compounds are well-known for their antimicrobial properties, which often stem from their ability to disrupt microbial cell membranes, inhibit enzymes, and interfere with cellular metabolism. mdpi.comnih.gov The antimicrobial action of methoxyphenols like eugenol (B1671780) involves damaging the cytoplasmic membrane, leading to increased permeability and leakage of cellular contents. nih.gov

The structure of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol suggests it may possess similar antimicrobial activities. The phenolic hydroxyl group is a key pharmacophore for this activity. The lipophilicity of the molecule, which influences its ability to penetrate bacterial cell membranes, is modified by its substituents. The addition of a fluorine atom can increase the permeability of a compound into the bacterial cell membrane. mdpi.com This enhanced penetration could lead to more effective disruption of membrane integrity and function. Furthermore, fluorine's presence can enhance the antibacterial effects of a molecule by increasing intracellular accumulation and inducing oxidative stress, which destabilizes the cell membrane. mdpi.com

Below is a table showing the antimicrobial activity of related methoxyphenol compounds against various foodborne pathogens, illustrating the potential of this chemical class.

CompoundMicroorganismIC50 (mM)
Eugenol S. aureus0.75
Capsaicin S. aureus0.68
Vanillin S. aureus1.38
Data sourced from studies on methoxyphenol phytometabolites. nih.govresearchgate.net

Antioxidant Activity and Radical Scavenging Mechanisms

The antioxidant activity of phenolic compounds is one of their most studied properties. This activity is primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, thereby interrupting oxidative chain reactions. nih.gov The main mechanisms of radical scavenging by phenols are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical (ArO•) is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, which prevents it from initiating new radical chains.

Single Electron Transfer (SET): This mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation and an anion. This is often followed by proton transfer.

The structure of this compound is well-suited for antioxidant activity. The phenolic hydroxyl group is the primary site for radical scavenging. The methoxy (B1213986) group at the ortho position and the hydroxymethyl group at the para position can influence the stability of the resulting phenoxyl radical through their electronic effects, thereby modulating the antioxidant capacity. The electron-donating nature of the methoxy group can help stabilize the phenoxyl radical, enhancing its scavenging ability.

DNA/Protein Binding and Cleavage Studies

There is no direct evidence in the available literature of DNA or protein binding and cleavage studies specifically for this compound. However, the general principles of phenol-protein interactions are well-established. Phenolic compounds can bind to proteins through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

The nature of the substituents on the phenol (B47542) ring significantly affects these interactions. The electron-withdrawing capacity and hydrophobicity of the substituents have been shown to have the greatest influence on phenol-protein binding. tandfonline.comtandfonline.com The fluorine atom in this compound would contribute to both of these properties. The binding affinity of phenolic compounds to proteins like human serum albumin is also dependent on the number and position of hydroxyl and methoxy groups. nih.gov

While the interaction of simple phenols with DNA is less common, some phenolic compounds can act as antinitrosating agents, preventing the nitrosative deamination of DNA bases by scavenging reactive nitrogen species. nih.gov This represents a potential, though uninvestigated, protective mechanism for this compound.

Role as a Chemical Probe in Biological Systems

Currently, there is no information available suggesting the use of this compound as a chemical probe in biological systems. Chemical probes are small molecules designed to selectively interact with a specific biological target to help elucidate its function. While the substituents on this molecule could be modified for such purposes (e.g., by incorporating a reporter tag), its use in this capacity has not been documented.

Structure-Activity Relationship (SAR) Studies for Observed Biological Effects

While specific SAR studies for this compound are absent, we can infer potential relationships by analyzing its functional groups based on studies of related molecules.

Functional GroupPositionPotential Influence on Biological Activity
Phenolic Hydroxyl (-OH) C1Essential for antioxidant activity (radical scavenging via HAT/SET) and a key feature for antimicrobial properties. Can act as a hydrogen bond donor and acceptor, critical for receptor/enzyme binding. nih.govmdpi.com
Fluoro (-F) C2Increases acidity of the phenolic -OH. Enhances lipophilicity and membrane permeability, potentially boosting antimicrobial activity. mdpi.comyoutube.com Acts as a hydrogen bond acceptor, influencing binding interactions. Can block metabolic oxidation at that position, potentially increasing bioavailability. nih.govyoutube.com
Hydroxymethyl (-CH2OH) C4A polar group that can increase water solubility. Provides an additional site for hydrogen bonding, which can affect receptor binding and selectivity. nih.gov
Methoxy (-OCH3) C6An electron-donating group that can stabilize the phenoxyl radical formed during antioxidant activity. Its position influences antimicrobial and enzyme inhibitory effects. Methylation of a hydroxyl group can decrease binding affinity in some cases. nih.gov

Applications As a Synthetic Intermediate and in Advanced Chemical Materials Non Clinical/non Commercial Focus

Precursor in the Synthesis of Specialty Chemicals

The inherent reactivity of the phenolic hydroxyl and hydroxymethyl groups suggests that 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol could serve as a valuable starting material in the multi-step synthesis of more complex molecules. The presence of the fluorine atom can impart unique properties, such as increased metabolic stability or altered acidity, to the final products. While specific examples are not documented, its potential as a precursor is rooted in the established chemistry of substituted phenols.

Building Block for Advanced Polymeric Materials and Coatings

Phenolic compounds have long been fundamental in the production of polymers and resins. The hydroxymethyl group on this compound makes it a candidate for condensation polymerization, potentially with other monomers, to form novel phenolic resins. The fluorine and methoxy (B1213986) groups could influence the properties of the resulting polymer, such as thermal stability, chemical resistance, and surface characteristics. However, there is a lack of specific research on the polymerization of this particular monomer.

Utilization in Analytical Method Development (e.g., as a Reagent)

In the realm of analytical chemistry, substituted phenols can be utilized as reagents or standards. The specific substitution pattern of this compound could lend itself to the development of new analytical methods, potentially as a derivatizing agent to enhance the detectability of other molecules in techniques like chromatography or mass spectrometry. At present, its use in this capacity has not been reported.

Development of Sensing and Recognition Systems (e.g., Anion Sensors)

The development of chemical sensors often relies on molecules that can selectively interact with an analyte of interest, leading to a measurable signal. Phenolic compounds have been explored for their potential in sensor design. The electronic properties conferred by the fluoro and methoxy groups, combined with the potential for hydrogen bonding from the hydroxyl and hydroxymethyl groups, could theoretically be exploited in the design of sensors, for instance, for the detection of specific anions. However, the literature does not currently contain examples of anion sensors specifically based on this compound.

Role in Mechanistic Organic Chemistry Research

The study of reaction mechanisms often employs molecules with specific substitutions to probe the electronic and steric effects on a reaction's progress. The fluorine atom in this compound can act as a sensitive probe in mechanistic studies, for example, through the use of 19F NMR spectroscopy to monitor changes in the electronic environment of the molecule during a reaction. While the general principle of using fluorinated compounds in mechanistic studies is well-established, specific research employing this particular compound for such purposes is not currently available.

Future Directions and Emerging Research Opportunities for 2 Fluoro 4 Hydroxymethyl 6 Methoxyphenol

Development of Asymmetric Synthesis Methodologies

The development of asymmetric synthetic routes to access specific stereoisomers of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol represents a significant and compelling area for future research. While the current synthetic methods may yield a racemic mixture, the introduction of chirality, particularly at the benzylic carbon bearing the hydroxymethyl group, could unlock novel biological activities and material properties. The asymmetric synthesis of phenols and their derivatives is a burgeoning field in organic chemistry.

Future research could focus on several promising strategies. Chiral catalysts, such as those based on transition metals (e.g., rhodium, iridium, or palladium) complexed with chiral ligands, could be employed for the asymmetric reduction of a corresponding aldehyde precursor. Another avenue involves the use of chiral auxiliaries, which can be temporarily attached to the molecule to direct a stereoselective reaction before being cleaved. Furthermore, biocatalysis, utilizing enzymes such as alcohol dehydrogenases, offers a highly enantioselective and environmentally benign approach to producing chiral alcohols. The successful development of such methodologies would not only provide access to enantiopure this compound but also contribute valuable tools to the broader field of asymmetric synthesis.

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms presents a transformative opportunity for the production of this compound and its derivatives. Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and the potential for seamless scale-up. For the synthesis of fine chemicals like substituted phenols, these benefits are particularly pronounced.

Future research in this area could involve the design and optimization of a multi-step flow process for the synthesis of this compound. This could encompass the sequential introduction of reagents and catalysts in different reactor modules, with in-line purification and analysis to monitor the reaction progress in real-time. Automated synthesis platforms, guided by machine learning algorithms, could be utilized to rapidly screen a wide range of reaction conditions to identify the optimal parameters for yield and purity. This approach would not only accelerate the discovery of efficient synthetic routes but also provide a more sustainable and cost-effective manufacturing process for this and related compounds.

ParameterTraditional Batch SynthesisPotential Flow Chemistry Advantages
Safety Potential for thermal runaways in large-scale reactions.Enhanced heat and mass transfer, minimizing safety risks.
Control Difficult to precisely control reaction parameters.Precise control over temperature, pressure, and residence time.
Scalability Scale-up can be challenging and require re-optimization.Seamless scaling by running the system for longer durations.
Efficiency May involve multiple manual workup and purification steps.Potential for in-line purification and continuous production.

Exploration of Photophysical Properties and Optoelectronic Applications

The unique substitution pattern of this compound, featuring both electron-donating (methoxy and hydroxymethyl) and electron-withdrawing (fluoro) groups, suggests that it may possess interesting photophysical properties. The interplay of these substituents can influence the molecule's electronic structure, affecting its absorption and emission of light. Research on other substituted phenols has demonstrated that such modifications can lead to solvatochromism, where the color of a substance changes with the polarity of the solvent.

Future investigations should focus on a comprehensive characterization of the photophysical properties of this compound. This would involve studying its ultraviolet-visible (UV-Vis) absorption and fluorescence spectra in a range of solvents to assess its potential as a fluorescent probe. Time-resolved fluorescence spectroscopy could provide insights into the excited-state dynamics of the molecule. Furthermore, the introduction of fluorine can enhance properties relevant to optoelectronic applications, such as in organic light-emitting diodes (OLEDs) or as a component in perovskite solar cells. The exploration of its potential in these areas could open up new avenues for the application of this compound in materials science.

Advanced Computational Design of Novel Derivatives

Computational chemistry provides a powerful toolkit for the rational design of novel derivatives of this compound with tailored properties. Density functional theory (DFT) and other quantum mechanical methods can be employed to predict a wide range of molecular characteristics, including electronic structure, reactivity, and spectral properties, before their synthesis is attempted in the laboratory.

Future research efforts could leverage computational modeling to explore the vast chemical space of potential derivatives. For instance, the effect of introducing different substituents at various positions on the aromatic ring could be systematically investigated to understand their impact on biological activity or photophysical properties. Computational studies could also be used to predict the pKa of new derivatives, a crucial parameter for understanding their behavior in biological systems. By screening a large library of virtual compounds, researchers can prioritize the most promising candidates for synthesis, thereby accelerating the discovery of new molecules with enhanced functionalities.

Computational MethodApplication in Designing Derivatives
Density Functional Theory (DFT) Prediction of electronic properties, reactivity, and spectral characteristics.
Quantitative Structure-Activity Relationship (QSAR) Modeling the relationship between chemical structure and biological activity.
Molecular Docking Simulating the interaction of derivatives with biological targets.

Investigation into Complex Biological Pathways and Targets (Molecular Level)

The presence of a fluorinated phenol (B47542) moiety in this compound suggests that it may exhibit interesting biological activities. Phenolic compounds are known for their diverse biological effects, including antioxidant and antimicrobial properties. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.

Future research should aim to elucidate the specific biological pathways and molecular targets of this compound. This could involve screening the compound against a panel of enzymes, receptors, and other biological macromolecules to identify potential interactions. For instance, its ability to modulate the activity of enzymes involved in oxidative stress or microbial growth could be investigated. Techniques such as transcriptomics and proteomics could be employed to understand the global cellular response to treatment with the compound, providing insights into its mechanism of action at a molecular level. Identifying specific biological targets would be a critical step towards the potential development of this compound for therapeutic or other biotechnological applications.

Sustainable Synthesis and Environmental Impact Research

As with any chemical compound, the development of sustainable synthetic methods and a thorough understanding of the environmental impact of this compound are of paramount importance. Green chemistry principles should guide future research into its synthesis, aiming to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

Q & A

What are the established synthetic methodologies for 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol, and what reaction conditions optimize yield and purity?

Basic : The compound is typically synthesized via nucleophilic aromatic substitution or formylation-reduction sequences. For example, starting from 2-fluoro-4-hydroxy-6-methoxybenzaldehyde, the hydroxymethyl group can be introduced through a formaldehyde-mediated hydroxymethylation under alkaline conditions (pH 9–11) at 60–80°C . Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product with >95% purity.
Advanced : Optimization may include microwave-assisted synthesis to reduce reaction time or using ionic liquids as green solvents to enhance regioselectivity. Catalytic systems like Pd/C for hydrogenation steps can minimize side reactions .

How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Basic : Routine characterization involves:

  • 1H/13C NMR : To confirm substituent positions (e.g., fluorine-induced deshielding at C-2 and C-6 ).
  • FTIR : Hydroxyl (3200–3400 cm⁻¹), methoxy (~2830 cm⁻¹), and aromatic C–F (1250 cm⁻¹) stretches .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 186.04 (calculated for C₈H₉FO₃).
    Advanced : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts electronic properties (HOMO-LUMO gaps, electrostatic potential maps) and validates spectroscopic data .

What strategies resolve contradictions in reported biological activities of derivatives, such as cytotoxicity versus therapeutic potential?

Basic : Discrepancies often arise from assay conditions (e.g., cell line specificity, incubation time). For example, cytotoxicity at high concentrations (>50 µM) may mask therapeutic effects at lower doses . Standardized protocols (e.g., MTT assay with triplicate runs) improve reproducibility.
Advanced : Mechanistic studies (e.g., ROS generation assays, apoptosis markers) clarify bioactivity. Comparative studies with analogs (e.g., bromo- or chloro-substituted derivatives) isolate substituent effects .

What crystallographic techniques are suitable for determining its crystal structure, especially with challenging data (e.g., twinning or weak diffraction)?

Basic : Single-crystal X-ray diffraction (SC-XRD) using Mo-Kα radiation (λ = 0.71073 Å) resolves atomic positions. SHELXT (direct methods) or SHELXD (dual-space algorithms) solve initial phases .
Advanced : For twinned crystals, refine using SHELXL’s TWIN/BASF commands. High-resolution data (d-spacing < 0.8 Å) enables Hirshfeld surface analysis to study intermolecular interactions (e.g., O–H···O hydrogen bonds) .

How does the hydroxymethyl group’s reactivity influence its role in synthesizing complex molecules, such as fluorescent probes or drug conjugates?

Basic : The hydroxymethyl group undergoes oxidation (e.g., KMnO₄ → carboxylic acid), esterification (acetic anhydride → acetate), or serves as a linker in Schiff base formation .
Advanced : Site-selective functionalization (e.g., TEMPO-mediated oxidation) enables covalent conjugation with biomolecules (e.g., peptides) for targeted drug delivery. Its steric and electronic effects are critical in designing PD-L1 inhibitors .

What analytical methods differentiate between positional isomers (e.g., 2- vs. 3-fluoro derivatives) of this compound?

Basic : NOESY NMR identifies spatial proximity of substituents (e.g., fluorine’s coupling with adjacent protons). HPLC (C18 column, acetonitrile/water gradient) separates isomers based on polarity differences .
Advanced : Tandem MS/MS fragments ions to reveal isomer-specific fragmentation patterns. Computational NMR chemical shift prediction (e.g., ACD/Labs) cross-validates experimental data .

How can researchers address stability issues (e.g., oxidative degradation) during storage or reaction conditions?

Basic : Store under inert gas (N₂/Ar) at −20°C in amber vials. Add antioxidants (e.g., BHT) to reaction mixtures to suppress radical-mediated degradation .
Advanced : Stability-indicating HPLC methods (e.g., photodiode array detection) monitor degradation products. Accelerated aging studies (40°C/75% RH for 6 months) predict shelf life .

What role does fluorine play in modulating the compound’s physicochemical properties (e.g., lipophilicity, pKa)?

Basic : Fluorine increases lipophilicity (logP +0.5 vs. non-fluorinated analogs) and lowers pKa of phenolic −OH (≈8.5 vs. 10.2 for non-fluorinated phenols) due to electron-withdrawing effects .
Advanced : ¹⁹F NMR tracks fluorine’s electronic environment in solution. QSAR models correlate substituent effects with bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.